The compound (2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid is an organic molecule characterized by its complex structure and potential applications in medicinal chemistry. This compound can be classified based on its properties and sources. It is an organic compound due to the presence of carbon and its structure, which includes various functional groups such as carboxylic acids, amines, and aromatic rings.
Chemical compounds are generally classified into two categories: organic and inorganic. Organic compounds contain carbon atoms and are typically derived from living organisms or synthetic processes. In contrast, inorganic compounds do not primarily consist of carbon-hydrogen bonds. The compound in question is classified as an organic compound due to its carbon backbone and functional groups, which include:
The synthesis of this compound involves multi-step organic reactions, typically starting from simpler organic precursors. Common methods for synthesizing compounds like this include:
The synthesis may involve the following steps:
The molecular structure of (2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid can be analyzed through various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.
This compound can undergo several chemical reactions typical for organic compounds:
Reactions involving this compound may require specific conditions such as temperature control, pH adjustments, or catalysts to facilitate desired transformations.
The mechanism of action for this compound primarily relates to its biological activity, which may involve binding to specific receptors or enzymes in biological systems.
Understanding the physical and chemical properties of (2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid is crucial for its applications.
This compound has potential applications in various scientific fields:
This compound exhibits systematic nomenclature that precisely defines its complex structure: IUPAC Name: (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[3,5-dibromo-4-(phenylmethoxy)phenyl]propanoic acid. The molecular formula is C₂₁H₂₃Br₂NO₅ with a molecular weight of 529.22 g/mol [5]. Its structure integrates four strategically significant regions:
Table 1: Nomenclature Variants and Key Identifiers
Nomenclature System | Designation |
---|---|
IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[3,5-dibromo-4-(phenylmethoxy)phenyl]propanoic acid |
CAS Registry | 218769-47-2 |
Molecular Formula | C₂₁H₂₃Br₂NO₅ |
Canonical SMILES | O=C(O)C@@HCC1=CC(Br)=C(OCC2=CC=CC=C2)C(Br)=C1 |
Stereochemistry | (S)-configuration at α-carbon |
The synthesis of this compound represents the convergence of three key developments in organic chemistry:
Asymmetric Synthesis Advances: Emerged from methodologies established in the late 1990s–early 2000s for enantioselective amino acid functionalization, particularly stereocontrolled bromination techniques for aromatic systems [3]. The CAS registration (204692-75-1) for the related non-benzylated derivative dates to this period, reflecting early exploration of brominated tyrosine analogs [3].
Protecting Group Evolution: Incorporates the tert-butoxycarbonyl (Boc) strategy pioneered for amino acid protection, enabling chemoselective modification of the aromatic ring without compromising amine functionality. This became particularly valuable for synthesizing complex peptidomimetics [5].
Bromination Methodology: Developed alongside catalytic systems for regioselective halogenation, especially directed ortho-metalation approaches that permit sequential functionalization at the 3,5-positions of phenolic systems. The benzyl ether group serves dual purposes as a protecting group and steric director during synthesis [8].
This compound exemplifies "privileged scaffolds" in medicinal chemistry due to its structural features:
Bioisosteric Properties: The 3,5-dibromo-4-benzyloxyphenyl moiety serves as a tyrosine mimetic in protease inhibitors and receptor antagonists, providing enhanced metabolic stability compared to non-halogenated analogs. Bromine's size and polarizability enable unique hydrophobic and halogen bonding interactions with target proteins [8].
Chiral Auxiliary Applications: The N-Boc-protected amino acid functionality allows incorporation into peptidic chains while maintaining stereochemical integrity. This has proven valuable in synthesizing constrained α-helix mimetics targeting protein-protein interactions [3] [5].
Drug Discovery Intermediate: Serves as a key building block for integrin inhibitors and inflammatory disease therapeutics. Patent WO2020092394A1 specifically highlights derivatives containing dibrominated aromatic systems as potent α4β7 integrin antagonists for treating inflammatory bowel diseases [8]. Bromine atoms enhance binding affinity to integrin receptors through complementary shape matching with hydrophobic pockets.
Table 2: Synthetic Applications of Brominated Building Blocks in Drug Discovery
Therapeutic Target | Role of Brominated Scaffold | Representative Compound Class |
---|---|---|
α4β7 Integrin | Enhances binding affinity to integrin MIDAS domain | Imidazopyridine derivatives |
Kinase Inhibitors | Occupies hydrophobic selectivity pocket | Brominated quinoline-based inhibitors |
Protease Inhibitors | Mimics tyrosine side-chain recognition | Peptidomimetics with dibrominated P1 groups |
Table 3: Brominated Chiral Ligands in Asymmetric Catalysis
Ligand Class | Bromination Pattern | Catalytic Application | Enantioselectivity |
---|---|---|---|
BINOL-phosphates | 3,3'-Dibromo | Mannich reactions | Up to 98% ee |
SPINOL-derived CPA | 6,6'-Dibromo | Aryl-aryl coupling | Up to 99% ee |
VAPOL derivatives | Mono-bromo at C7 | Sulfoxidation | >95% ee |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9